molecular formula C23H21ClN2O4 B2596516 2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate CAS No. 343373-26-2

2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate

Cat. No.: B2596516
CAS No.: 343373-26-2
M. Wt: 424.88
InChI Key: MNRIQUJHHPGKFH-UHFFFAOYSA-N
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Description

2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C23H21ClN2O4 and its molecular weight is 424.88. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

The compound and its derivatives have been explored in the context of organic synthesis reactions. For example, the reaction of acetylenecarboxylic acid with amines has reaffirmed the enamine structure facilitated by intramolecular hydrogen bonding common to the reaction products. This highlights the compound's role in producing structures where the carbonyl is hydrogen-bonded with an amino group to form an enamine form, demonstrating its utility in synthetic organic chemistry (Iwanami, 1971).

Medicinal Chemistry and Biological Applications

In the field of medicinal chemistry, compounds structurally related to "2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate" have been studied for their ability to modulate the oxygen affinity of hemoglobin, potentially offering therapeutic benefits in conditions like ischemia or stroke. Such studies involve the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, revealing the structural activity relationships crucial for allosteric modulation (Randad et al., 1991).

Materials Science and Polymer Chemistry

In materials science, derivatives of this compound have been utilized in the synthesis of novel polymers with unique electronic properties. For instance, the preparation of polyphenylenevinylene with a triarylamine pendant group showcases the potential for creating high-spin organic polymers with solvent-solubility and film formability, opening new avenues in the development of advanced materials for electronic applications (Kurata et al., 2007).

Properties

IUPAC Name

[2-[(4-chlorophenyl)carbamoylamino]-2-phenylethyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4/c1-29-20-13-7-17(8-14-20)22(27)30-15-21(16-5-3-2-4-6-16)26-23(28)25-19-11-9-18(24)10-12-19/h2-14,21H,15H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRIQUJHHPGKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCC(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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